5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
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Overview
Description
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a chemical compound with the molecular formula C9H11BrN2S . It has a molecular weight of 259.17 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Additionally, a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . Additionally, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses .Physical and Chemical Properties Analysis
This compound has a molecular weight of 259.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Derivative Development
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine serves as an intermediate in the synthesis of complex pyrimidine derivatives with potential biological activities. Rahimizadeh et al. (2007) developed a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives by treating 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide and alkyl halides, leading to compounds with potential pharmacological applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Research
Compounds derived from this compound have shown promise in antiviral research. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, some of which displayed significant inhibitory activity against retrovirus replication, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial and Antinociceptive Effects
Mallikarjunaswamy et al. (2017) explored the antimicrobial activity of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, demonstrating the potential use of bromo-substituted pyrimidines in developing new antimicrobial agents (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017). Additionally, a study on the synthesis of pyrimidine derivatives highlighted their potential for antimicrobial and antinociceptive effects, further expanding the scope of applications for bromo-substituted pyrimidines in therapeutic research (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
Future Directions
The future directions of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine research could involve its use in the synthesis of medicinally important compounds. For instance, 4-aryl-5-alkynylpyrimidines, which can be synthesized using 5-bromopyrimidine, have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . These molecules have also been tested as potential anti-proliferative agents or non-toxic selective herbicides .
Properties
IUPAC Name |
5-bromo-2-cyclopentylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWGTIEYQTMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716575 |
Source
|
Record name | 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-21-4 |
Source
|
Record name | Pyrimidine, 5-bromo-2-(cyclopentylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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